molecular formula C5H8N2O2S B12117762 (2-Imino-thiazolidin-3-yl)-acetic acid CAS No. 24918-26-1

(2-Imino-thiazolidin-3-yl)-acetic acid

Cat. No.: B12117762
CAS No.: 24918-26-1
M. Wt: 160.20 g/mol
InChI Key: QLTLFBGKRUADQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Imino-thiazolidin-3-yl)-acetic acid is a heterocyclic compound featuring a thiazolidine ring with an imino group at the 2-position and an acetic acid moiety at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Classical Synthesis: One common method involves the reaction of thiosemicarbazide with chloroacetic acid under basic conditions

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-substituted thioamides with α-halo acids, under acidic or basic conditions to form the thiazolidine ring.

Industrial Production Methods

Industrial production of (2-Imino-thiazolidin-3-yl)-acetic acid often employs scalable and cost-effective methods, such as:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high yield and purity.

    Continuous Flow Reactors: Implementing continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Imino-thiazolidin-3-yl)-acetic acid can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, alcohols, or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction reactions.

    Substituted Thiazolidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: (2-Imino-thiazolidin-3-yl)-acetic acid can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalytic processes.

Biology

Medicine

    Drug Development: Due to its biological activity, this compound is explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry

    Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (2-Imino-thiazolidin-3-yl)-acetic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved include inhibition of microbial growth and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Studied for its potential in treating oxidative stress-related conditions.

Uniqueness

(2-Imino-thiazolidin-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its imino group at the 2-position and acetic acid moiety at the 3-position differentiate it from other thiazolidine derivatives, providing unique opportunities for drug development and industrial applications.

Properties

CAS No.

24918-26-1

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid

InChI

InChI=1S/C5H8N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)

InChI Key

QLTLFBGKRUADQF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.